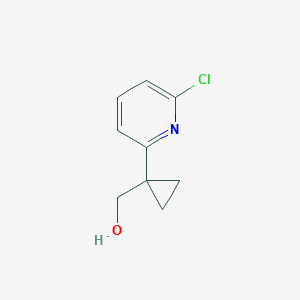
1-(6-Chloro-2-pyridinyl)cyclopropanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(6-chloropyridin-2-yl)cyclopropyl]methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a chloropyridine ring as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-chloropyridin-2-yl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the chloropyridine moiety. One common method involves the reaction of 6-chloropyridine-2-carbaldehyde with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of [1-(6-chloropyridin-2-yl)cyclopropyl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
[1-(6-chloropyridin-2-yl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 1-(6-chloropyridin-2-yl)cyclopropylmethanal or 1-(6-chloropyridin-2-yl)cyclopropylmethanoic acid.
Reduction: Formation of 1-(6-chloropyridin-2-yl)cyclopropylmethane.
Substitution: Formation of various substituted pyridine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[1-(6-chloropyridin-2-yl)cyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of [1-(6-chloropyridin-2-yl)cyclopropyl]methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloropyridine moiety can enhance its binding affinity and selectivity towards certain biological targets. Additionally, the cyclopropyl group can confer stability and rigidity to the molecule, influencing its overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
[1-(6-fluoropyridin-2-yl)cyclopropyl]methanol: Similar structure but with a fluorine atom instead of chlorine.
[1-(6-bromopyridin-2-yl)cyclopropyl]methanol: Similar structure but with a bromine atom instead of chlorine.
[1-(6-methylpyridin-2-yl)cyclopropyl]methanol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
[1-(6-chloropyridin-2-yl)cyclopropyl]methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also enhance the compound’s lipophilicity, potentially improving its bioavailability in medicinal applications.
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
[1-(6-chloropyridin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-2-7(11-8)9(6-12)4-5-9/h1-3,12H,4-6H2 |
Clave InChI |
NBHKIAZDSBENPS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)C2=NC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















